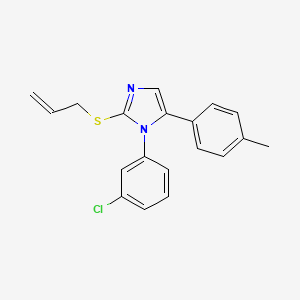

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole

Description

2-(Allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a structurally complex imidazole derivative featuring a sulfur-containing allylthio group at position 2, a 3-chlorophenyl substituent at position 1, and a p-tolyl group at position 5. Imidazole derivatives are widely studied for their diverse biological activities and physicochemical properties, which are heavily influenced by substituent electronic and steric effects. This article compares the target compound with structurally similar imidazole derivatives, focusing on substituent effects, synthetic methodologies, and spectroscopic properties.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2S/c1-3-11-23-19-21-13-18(15-9-7-14(2)8-10-15)22(19)17-6-4-5-16(20)12-17/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRPPVHQJLWGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, p-toluidine, and allylthiol.

Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

Substitution Reactions: The introduction of the allylthio and p-tolyl groups is achieved through substitution reactions. These reactions may involve the use of reagents like sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.

Continuous Flow Reactors: These are employed for large-scale production, allowing for continuous processing of reactants and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of diagnostic tools.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. It may serve as a lead compound for drug development.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to a decrease in the production of specific metabolites.

Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Comparison with Similar Imidazole Derivatives

Substituent Variations and Their Implications

The target compound’s unique substituent combination distinguishes it from other imidazole derivatives. Key comparisons include:

Spectroscopic and Analytical Data

Critical characterization data for analogous compounds are summarized below:

Table 3: Spectroscopic Comparison

The target compound’s allylthio group would likely show distinctive 1H NMR signals at δ 3.5–4.0 (S-CH2) and 5.0–5.8 (CH=CH2), with sulfur-related deshielding in 13C NMR . The 3-chlorophenyl substituent would mirror the 4-chlorophenyl group in , displaying a characteristic C-Cl peak near δ 148 in 13C NMR .

Research Findings and Implications

- The allylthio group may confer redox activity or metal-binding capacity, unlike inert alkyl/aryl groups .

- Synthetic Efficiency : High-yield green syntheses (e.g., ChCl/urea) are viable for scaling up production, whereas transition metal catalysis (e.g., Pd) offers precision for complex substitutions .

- Biological Relevance : While docking studies in suggest triazole-acetamide derivatives bind enzyme active sites , the target’s allylthio group could modulate interactions with cysteine-rich targets, a hypothesis requiring validation.

Biological Activity

2-(Allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. The imidazole ring is a common structural motif in many biologically active compounds, making derivatives like this one of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features:

- An imidazole ring , which contributes to its biological activity.

- An allylthio group that may enhance lipophilicity and cellular permeability.

- A 3-chlorophenyl group that can influence the compound's interaction with biological targets.

- A p-tolyl group , which may affect its pharmacokinetic properties.

Synthesis

The synthesis of 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves:

- Formation of the imidazole ring through cyclization reactions involving starting materials like 3-chlorobenzaldehyde and p-toluidine.

- Substitution reactions to introduce the allylthio and p-tolyl groups, often using reagents such as sodium hydride or potassium carbonate under controlled conditions .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of imidazole derivatives. The compound has shown promising results against various pathogens:

- Antibacterial Activity : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition comparable to standard antibiotics. For instance, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 28 |

| B. subtilis | 22 |

| Klebsiella pneumoniae | 19 |

Anti-inflammatory and Anticancer Activities

The imidazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines and enzymes like COX-2, potentially offering therapeutic benefits in conditions like arthritis or cancer .

The biological activity of 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole can be attributed to:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and thus altering metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can modify signaling pathways, affecting processes such as cell proliferation and apoptosis.

Case Studies

A notable study examined a series of imidazole derivatives, including 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole, assessing their efficacy against various cancer cell lines. Results indicated that this compound exhibited cytotoxic effects on human cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis

When compared to other similar compounds:

- 2-(methylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole : The methylthio derivative showed reduced antibacterial activity, indicating that the allylthio group enhances efficacy.

- 2-(allylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole : Variation in the chlorine position affected the compound’s interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.